molecular formula C16H21N3O2S B7108216 N-tert-butyl-3-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methylamino]benzamide

N-tert-butyl-3-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methylamino]benzamide

Cat. No.: B7108216
M. Wt: 319.4 g/mol
InChI Key: UNLXZMNZKRDHMI-UHFFFAOYSA-N
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Description

N-tert-butyl-3-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methylamino]benzamide is a complex organic compound that features a benzamide core with a tert-butyl group and a thiazole ring

Properties

IUPAC Name

N-tert-butyl-3-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-16(2,3)19-15(21)11-5-4-6-12(7-11)17-8-14-18-13(9-20)10-22-14/h4-7,10,17,20H,8-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLXZMNZKRDHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)NCC2=NC(=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methylamino]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by its functionalization and subsequent coupling with the benzamide core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the nitro group to an amine.

    Substitution: The thiazole ring and benzamide core can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups to the thiazole ring or benzamide core.

Scientific Research Applications

N-tert-butyl-3-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methylamino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methylamino]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzamide core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-methoxyaniline: Another compound with a tert-butyl group and aniline core, used in organic synthesis and medicinal chemistry.

    4-(tert-butylamino)benzamide: Similar structure with applications in drug development and material science.

Uniqueness

N-tert-butyl-3-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methylamino]benzamide is unique due to the presence of both the thiazole ring and the benzamide core, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

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